molecular formula C13H17N3O2 B8461297 6-(Methyloxy)-1-(4-piperidinyl)-1,3-dihydro-2h-benzimidazol-2-one

6-(Methyloxy)-1-(4-piperidinyl)-1,3-dihydro-2h-benzimidazol-2-one

Cat. No.: B8461297
M. Wt: 247.29 g/mol
InChI Key: OFCZDFHSQLTWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a chemical compound with the molecular formula C13H17N3O It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methyloxy)-1-(4-piperidinyl)-1,3-dihydro-2h-benzimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxy-1H-benzo[d]imidazole with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzimidazole derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.

Scientific Research Applications

6-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(Methyloxy)-1-(4-piperidinyl)-1,3-dihydro-2h-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-piperidin-4-yl-1H-benzimidazole: A closely related compound with similar structural features.

    4-(1H-Imidazol-1-yl)benzoic acid: Another benzimidazole derivative with different functional groups.

Uniqueness

6-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and piperidinyl groups contribute to its reactivity and potential bioactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

5-methoxy-3-piperidin-4-yl-1H-benzimidazol-2-one

InChI

InChI=1S/C13H17N3O2/c1-18-10-2-3-11-12(8-10)16(13(17)15-11)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3,(H,15,17)

InChI Key

OFCZDFHSQLTWLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)N2C3CCNCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

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